molecular formula C22H16FN5O3 B11267168 5-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

5-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B11267168
M. Wt: 417.4 g/mol
InChI Key: DMMKSIFLUKWHFG-UHFFFAOYSA-N
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Description

The compound 5-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a complex heterocyclic molecule. It features a pyrazolo[1,5-a]pyrazin-4-one core, substituted with a 4-fluorophenyl group via an oxadiazole linker and a 2-methoxyphenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a hydrazide with a nitrile in the presence of an oxidizing agent.

    Synthesis of the pyrazolo[1,5-a]pyrazin-4-one core: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling of the oxadiazole and pyrazolo[1,5-a]pyrazin-4-one moieties: This step often requires the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions may target the oxadiazole ring or the pyrazolo[1,5-a]pyrazin-4-one core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases such as sodium hydroxide or potassium carbonate are frequently employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.

    Biological Studies: Its interactions with various biological targets can be studied to understand its mechanism of action and potential therapeutic effects.

    Chemical Biology: It can be used as a probe to study biological pathways and processes.

    Industrial Applications: The compound might find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The exact mechanism of action of 5-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole and pyrazolo[1,5-a]pyrazin-4-one moieties may play crucial roles in binding to these targets and exerting biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one lies in its specific substitution pattern and the combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C22H16FN5O3

Molecular Weight

417.4 g/mol

IUPAC Name

5-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C22H16FN5O3/c1-30-19-5-3-2-4-16(19)17-12-18-22(29)27(10-11-28(18)25-17)13-20-24-21(26-31-20)14-6-8-15(23)9-7-14/h2-12H,13H2,1H3

InChI Key

DMMKSIFLUKWHFG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=C(C=C5)F

Origin of Product

United States

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